molecular formula C37H24O B14122993 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene

6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene

Cat. No.: B14122993
M. Wt: 484.6 g/mol
InChI Key: DJJLXVFNNUHYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene is an organic compound belonging to the pentacene family, characterized by its extended conjugated system. This compound is notable for its potential applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of methoxy and phenylethynyl groups enhances its electronic properties, making it a subject of interest in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available pentacene derivatives.

    Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of partially hydrogenated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene exerts its effects is primarily through its conjugated π-system, which facilitates efficient charge transport. The methoxy and phenylethynyl groups contribute to the stabilization of the electronic structure, enhancing its performance in electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound interacts with other organic materials to form conductive pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene stands out due to its unique combination of methoxy and phenylethynyl groups, which significantly enhance its electronic properties compared to other similar compounds. This makes it particularly suitable for high-performance organic electronic applications.

Properties

Molecular Formula

C37H24O

Molecular Weight

484.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-13-(2-phenylethynyl)pentacene

InChI

InChI=1S/C37H24O/c1-38-31-18-16-26(17-19-31)37-35-23-29-13-7-5-11-27(29)21-33(35)32(20-15-25-9-3-2-4-10-25)34-22-28-12-6-8-14-30(28)24-36(34)37/h2-14,16-19,21-24H,1H3

InChI Key

DJJLXVFNNUHYID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C#CC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.